6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl
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Overview
Description
6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound with the molecular formula C14H18ClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves the reaction of chroman derivatives with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylspiro[chromene-2,4’-piperidine] hydrochloride
- 7-Methylspiro[chromene-2,4’-piperidine] hydrochloride
- 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
Uniqueness
6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific spiro structure and the presence of a methyl group at the 6-position. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
6-methylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQHAVJJSVADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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